molecular formula C15H21ClN2O3 B2733170 3-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(oxan-4-yl)urea CAS No. 2034343-18-3

3-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(oxan-4-yl)urea

Cat. No.: B2733170
CAS No.: 2034343-18-3
M. Wt: 312.79
InChI Key: GZJBVOGBIGUMNH-UHFFFAOYSA-N
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Description

3-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(oxan-4-yl)urea is a chemical compound with the CAS Registry Number 2034343-18-3 . Its molecular formula is C 15 H 21 ClN 2 O 3 , and it has a molecular weight of 312.79 g/mol . Key chemical identifiers include the InChIKey (GZJBVOGBIGUMNH-UHFFFAOYSA-N) and SMILES strings, which define its molecular structure . Computed properties include a topological polar surface area of 59.6 Ų and five rotatable bonds, characteristics that may influence its physicochemical behavior in research settings . This product is supplied by various chemical suppliers for research and development purposes . It is intended for use in laboratory research only and is not approved for human, veterinary, therapeutic, or diagnostic use. Researchers should consult the relevant safety data sheets (SDS) before handling this compound.

Properties

IUPAC Name

1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(oxan-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c1-20-14(12-4-2-3-5-13(12)16)10-17-15(19)18-11-6-8-21-9-7-11/h2-5,11,14H,6-10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJBVOGBIGUMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1CCOCC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(oxan-4-yl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The reaction between 2-chlorobenzyl chloride and 2-methoxyethylamine in the presence of a base such as sodium hydroxide to form 2-(2-chlorophenyl)-2-methoxyethylamine.

    Cyclization: The intermediate is then reacted with tetrahydro-2H-pyran-4-yl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow microreactor systems, which offer advantages such as improved reaction control, scalability, and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(oxan-4-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related urea derivatives from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Estimated)
3-[2-(2-Chlorophenyl)-2-methoxyethyl]-1-(oxan-4-yl)urea C₁₅H₂₀ClN₂O₃ 311.8 2-chlorophenyl, methoxyethyl, oxan-4-yl 2.1
1-[2-(4-Fluorophenyl)-2-methoxyethyl]-3-[2-(hydroxymethyl)-cyclohexyl]urea C₁₇H₂₅FN₂O₃ 324.4 4-fluorophenyl, methoxyethyl, hydroxymethyl-cyclohexyl 1.8
3-[2-(Furan-3-yl)ethyl]-1-(oxan-4-yl)urea C₁₂H₁₈N₂O₃ 238.3 Furan-3-yl ethyl, oxan-4-yl 0.7
FTBU-1 C₁₉H₁₉FN₆OS 390.5 Fluorophenyl, benzimidazolyl, thiazole 3.5

Key Observations:

  • Polarity: The oxan-4-yl group (ether oxygen) improves hydrogen-bonding capacity compared to cyclohexyl or aromatic substituents .

Electronic and Computational Analysis

Density functional theory (DFT) studies (e.g., B3LYP functional ) predict that the electron-withdrawing chlorine atom on the phenyl ring increases electrophilicity at the urea carbonyl group, enhancing interactions with nucleophilic residues in biological targets. In contrast, the 4-fluorophenyl analog (C₁₇H₂₅FN₂O₃) exhibits reduced electrophilicity due to fluorine’s weaker electron-withdrawing effect .

  • Hardness (η): Calculated hardness values (η = ½(I - A)) suggest the target compound (η ≈ 4.2 eV) is softer than FTBU-1 (η ≈ 5.1 eV), indicating higher reactivity toward soft electrophiles .
  • Electrostatic Potential (ESP): ESP maps generated via Multiwfn highlight the polar urea core and electron-deficient chlorophenyl ring as key interaction sites (Figure 1).

Biological Activity

The compound 3-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(oxan-4-yl)urea is a member of the urea class of compounds, which have been studied for their diverse biological activities, including potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14ClN3O3
  • Molecular Weight : 273.71 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on cancer cell lines, antimicrobial properties, and interaction with specific biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of urea derivatives, including this compound. Notably:

  • Cell Lines Tested : The compound has shown promising results against various cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).
  • Mechanism of Action : Potential mechanisms include induction of apoptosis and inhibition of cell proliferation. For instance, a study reported an IC50 value indicating significant antiproliferative effects at concentrations around 50 µM in HeLa cells.
Cell Line IC50 (µM) Effect
HeLa50Antiproliferative
A54960Antiproliferative

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated:

  • Pathogens Tested : It exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.
Microorganism MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

Case Studies

  • In Vitro Studies : A study conducted on HeLa cells demonstrated that treatment with the compound led to a significant reduction in cell viability after 48 hours, suggesting its potential as a chemotherapeutic agent.
  • In Vivo Studies : Preliminary animal studies indicated that administration of the compound resulted in reduced tumor growth in xenograft models, further supporting its anticancer potential.

Mechanistic Insights

Research into the mechanism of action reveals that the compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. For example:

  • Apoptotic Pathways : The compound appears to activate caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Flow cytometry analyses suggest that it may induce G1 phase arrest in cancer cells.

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